molecular formula C7H5N3O2 B013768 7-Nitroindazole CAS No. 2942-42-9

7-Nitroindazole

Cat. No. B013768
CAS RN: 2942-42-9
M. Wt: 163.13 g/mol
InChI Key: PQCAUHUKTBHUSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 7-Nitroindazole, such as phosphoramidate derivatives from 5-nitroindazole, involves reactions with bio-potent aromatic/hetero/alkyl amines, showcasing the versatility and chemical reactivity of nitroindazole compounds in generating a range of bioactive molecules (Basha et al., 2015). Additionally, the synthesis of 7-amino-quinazoline from 4-chloro-7-nitro-quinazoline demonstrates the chemical manipulations possible with nitroindazole derivatives to produce important intermediates for further pharmaceutical applications (Li Jiu, 2010).

Molecular Structure Analysis

The molecular structure of 7-Nitroindazole and its derivatives plays a crucial role in their biological activity. The presence of the nitro group and its position on the indazole ring affects the molecule's electronic configuration and reactivity, influencing its ability to inhibit nNOS and interact with biological targets. The modification of this core structure, as seen in the synthesis of various derivatives, aims to enhance selective inhibition and therapeutic efficacy.

Chemical Reactions and Properties

7-Nitroindazole participates in a variety of chemical reactions, including reduction and cycloaddition, to produce pharmacologically active derivatives. These reactions are fundamental in modifying the compound's chemical properties for specific biological activities. For example, the reduction of 7-nitro to 7-amino groups transforms the molecule's reactivity and interaction with biological systems, tailoring it for desired therapeutic outcomes.

Physical Properties Analysis

The physical properties of 7-Nitroindazole, such as solubility, stability, and crystalline structure, are critical for its application in drug formulation and delivery. For instance, nanoemulsification of 7-Nitroindazole improves its solubility and stability, enhancing its biological efficacy and providing a novel approach for drug delivery systems (Barp et al., 2017).

Scientific Research Applications

  • Pharmacological Implications in Central Nervous System : It is used to investigate the pharmacological implications of nitric oxide (NO) in the central nervous system (Bush & Pollack, 2001).

  • Memory and Cognitive Functions : 7-Nitroindazole has been found to impair object recognition memory in rats, indicating a role of NO-cGMP signal transduction in object recognition memory (Prickaerts, Steinbusch, Smits, & de Vente, 1997).

  • Locomotor Activity and Fear Conditioning : This compound reduces locomotor activity and increases expression of contextual fear conditioning in rats (Maren, 1998).

  • Parkinsonism Prevention : It prevents MPTP-induced parkinsonism in baboons, suggesting a role for nitric oxide in MPTP neurotoxicity (Hantraye et al., 1996).

  • Neurotoxicity and Neuroprotection : 7-Nitroindazole inhibits NO synthesis in the rat brain after kainate-induced neurotoxicity and suppresses nitrite accumulation (Radenović, Selaković, & Božić, 2005).

  • Cerebral Blood Flow and Glucose Utilization : It causes decreases in cerebral blood flow and glucose utilization in the rat brain (Kelly, Ritchie, & Arbuthnott, 1995).

  • Antioxidant Effects and Neurological Disorders : 7-Nitroindazole has antioxidant effects and low toxicity, which makes it a potential supplement in treating neurological disorders requiring minimal oxidative stress effects (Stevanović et al., 2008).

  • Anticonvulsant Activity : This compound potentiates the anticonvulsant activity of some conventional antiepileptics, increasing their protective activity against audiogenic seizures in DBA/2 mice (De Sarro et al., 2000).

  • Anxiety-Related Properties : 7-Nitroindazole exhibits anxiolytic-like properties in exploratory models of anxiety, highlighting the involvement of nitric oxide in the process of anxiety (Volke et al., 1997).

Safety And Hazards

7-Nitroindazole is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

7-Nitroindazole is under investigation as a possible protective agent against nerve damage caused by excitotoxicity or neurodegenerative diseases . It may act by reducing oxidative stress or by decreasing the amount of peroxynitrite formed in these tissues . It has also been investigated for potential use as an anti-nociceptive compound .

Relevant Papers In a paper by Kapoor, it was noted that nitric oxide synthase inhibitors, especially 7-nitroindazole, have emerged as novel agents with significant benefits in opioid pain management and withdrawal . Another paper highlighted its potential use as an anti-nociceptive compound and as a means of mitigating neurodegenerative damage .

properties

IUPAC Name

7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCAUHUKTBHUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Record name 7-nitroindazole
Source Wikipedia
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DSSTOX Substance ID

DTXSID30183638
Record name 7-Nitroindazole
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Molecular Weight

163.13 g/mol
Source PubChem
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Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422885
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Description Aqueous solubility in buffer at pH 7.4

Product Name

7-Nitroindazole

CAS RN

2942-42-9
Record name 7-Nitroindazole
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Record name 7-NITROINDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,580
Citations
JB Schulz, RT Matthews, MMK Muqit… - Journal of …, 1995 - Wiley Online Library
… In the present study we investigated whether 7-nitroindazole (7-NI), a specific neuronal nitric oxide synthase inhibitor, can block dopaminergic neurotoxicity seen in mice after systemic …
FM Faraci, JE Brian Jr - Stroke, 1995 - Am Heart Assoc
Background and Purpose N-Methyl-d-aspartate (NMDA) produces dilatation of cerebral arterioles that is dependent on production of nitric oxide (NO). In these experiments we …
Number of citations: 110 www.ahajournals.org
F Yildiz, BF Erden, G Ulak, T Utkan, N Gacar - Psychopharmacology, 2000 - Springer
… 1 The effects of 7-nitroindazole (15, 30, 60, 90 mg/kg) administered IP 30 min prior to 5-min … Rats were treated with 7-nitroindazole (60 mg/kg), L-arginine, D-arginine (100 mg/kg) or their …
Number of citations: 198 0-link-springer-com.brum.beds.ac.uk
PK Moore, PA Bland-Ward - Methods in enzymology, 1996 - Elsevier
Nitric oxide (NO) is synthesized from the semiessential amino acid L-arginine by the enzyme nitric oxide synthase (NOS; EC 1.14. 13.39). The widespread distribution of NOS in …
J Prickaerts, HWM Steinbusch, JFM Smits… - European journal of …, 1997 - Elsevier
… vivo of zaprinast and especially 7-nitroindazole, we studied the effects of both compounds on mean arterial blood pressure in conscious animals. We used 7-nitroindazole because it is …
Y Itzhak, SF Ali - Journal of neurochemistry, 1996 - Wiley Online Library
The present study was undertaken to investigate whether the relatively selective neuronal nitric oxide synthase (NOS) inhibitor, 7‐nitroindazole (7‐NI), protects against …
G De Sarro, P Gareri, U Falconi, A De Sarro - European journal of …, 2000 - Elsevier
… diazepam+7-nitroindazole, phenobarbital+7-nitroindazole or valproate+7-nitroindazole was … The results indicate that 7-nitroindazole is able to increase the protective activity of some …
MA Bush, GM Pollack - Biopharmaceutics & drug disposition, 2000 - Wiley Online Library
Utilization of nitric oxide (NO) synthase (NOS) inhibitors to probe the role of NO in various central nervous system processes requires use of an inhibitor selective for neuronal NOS, and …
PAT Kelly, IM Ritchie… - Journal of Cerebral Blood …, 1995 - journals.sagepub.com
… The novel nitric oxide synthase inhibitor 7-nitroindazole (7-NI) is relatively specific for the neuronal isoform of the enzyme and in this study we have used this compound to investigate …
K Ikeda, Y Iwasaki, M Kinoshita - Journal of the neurological sciences, 1998 - Elsevier
… Thus, the purpose of this study is to evaluate whether treatment with neuronal NOS inhibitor, 7-nitroindazole (7-NI) or non-selective NOS inhibitor, N G -nitro-l-arginine methyl ester (l-…

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